molecular formula C21H26ClNO3 B2953939 1-(4-CHLOROPHENYL)-N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE CAS No. 1421446-06-1

1-(4-CHLOROPHENYL)-N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]CYCLOPENTANE-1-CARBOXAMIDE

Cat. No.: B2953939
CAS No.: 1421446-06-1
M. Wt: 375.89
InChI Key: XEHSIOZBAFNMEY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a chlorophenyl group, and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide typically involves multiple steps. One common approach is to start with the cyclopentane ring and introduce the carboxamide group through a series of reactions involving chlorination and amide formation. The dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Chlorophenyl)ethyl][1-(2,5-dimethylfuran-3-yl)ethyl]amine
  • **[2-(4-Chlorophenyl)ethyl][1-(2,5-dimethylfuran-3-yl)ethyl]amine

Uniqueness

1-(4-Chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO3/c1-14-13-18(15(2)26-14)19(24)9-12-23-20(25)21(10-3-4-11-21)16-5-7-17(22)8-6-16/h5-8,13,19,24H,3-4,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHSIOZBAFNMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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